molecular formula C19H17NO5 B12551827 3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one CAS No. 821783-29-3

3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one

Cat. No.: B12551827
CAS No.: 821783-29-3
M. Wt: 339.3 g/mol
InChI Key: ZAWRYGQEGVNMKW-UHFFFAOYSA-N
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Description

3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one is a synthetic organic compound that features a benzopyran core linked to a trimethoxyphenyl group through a methylene bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2H-1-benzopyran-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzopyran or trimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound also interacts with other proteins and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one is unique due to its specific combination of a benzopyran core and a trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

821783-29-3

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methylideneamino]chromen-2-one

InChI

InChI=1S/C19H17NO5/c1-22-16-8-12(9-17(23-2)18(16)24-3)11-20-14-10-13-6-4-5-7-15(13)25-19(14)21/h4-11H,1-3H3

InChI Key

ZAWRYGQEGVNMKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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